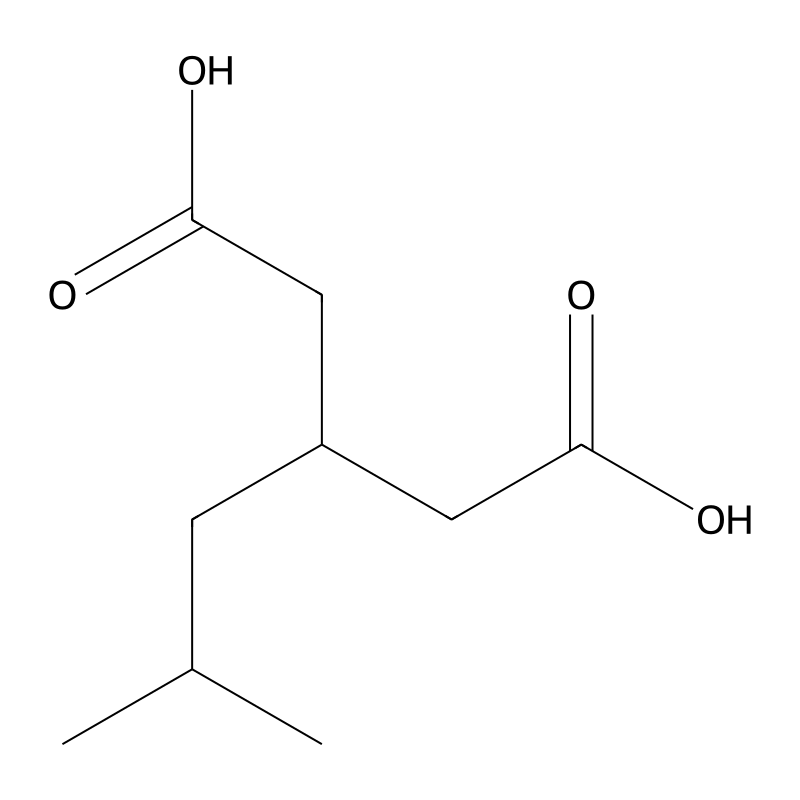3-Isobutylglutaric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Isobutylglutaric acid is an organic compound with the molecular formula C₉H₁₆O₄. It is characterized by a five-carbon chain with two carboxylic acid functional groups and an isobutyl substituent at the third carbon. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of the anticonvulsant drug (S)-Pregabalin. The structural features of 3-Isobutylglutaric acid confer unique chemical properties that are exploited in synthetic organic chemistry.
- Currently available scientific research does not reveal a well-defined biological function or mechanism of action for 3-Isobutylglutaric acid.
- No information on safety hazards or toxicity associated with 3-Isobutylglutaric acid is available in openly accessible scientific publications.
Synthesis
3-Isobutylglutaric acid is not found naturally and is synthesized in laboratories for research purposes. The most common method involves the condensation of isovaleraldehyde and ethyl cyanoacetate, followed by a Michael addition and hydrolysis [].
Precursor to Pregabalin
One of the primary applications of 3-isobutylglutaric acid in scientific research is as a precursor to the drug pregabalin. Pregabalin, also known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a medication used to treat neuropathic pain, epilepsy, and anxiety []. The synthesis of pregabalin often involves the conversion of 3-isobutylglutaric acid to its corresponding amide derivative, which is then further processed to obtain the final drug [].
Microbial Asymmetry
Researchers are exploring the use of microorganisms for the asymmetric hydrolysis of 3-isobutylglutaric acid diamide. This process involves the selective cleavage of one of the amide bonds while preserving the other, resulting in an optically pure product. This research holds promise for the development of "green" and efficient methods to produce chiral intermediates for drug synthesis [].
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger molecules.
- Michael Addition: This reaction allows the formation of various derivatives by reacting with nucleophiles.
- Hydrolysis: The ester derivatives of 3-isobutylglutaric acid can be hydrolyzed back to the acid form.
These reactions make 3-isobutylglutaric acid a versatile building block in organic synthesis.
Several methods have been developed for synthesizing 3-Isobutylglutaric acid:
- Condensation Method: This involves the condensation of isovaleraldehyde with ethylcyanoacetate, followed by a Michael addition and subsequent hydrolysis to yield 3-isobutylglutaric acid .
- Knoevenagel Condensation: A process involving isovaleraldehyde and diethyl malonate, using hexahydropyridine as a catalyst .
- Alternative Synthetic Routes: Other methods include variations of these processes, often tailored for specific applications or yield improvements .
3-Isobutylglutaric acid serves various applications in both industrial and pharmaceutical contexts:
- Pharmaceutical Synthesis: It is primarily used as an intermediate in the production of (S)-Pregabalin, which treats epilepsy and neuropathic pain.
- Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
- Biochemical Studies: It can serve as a model compound for investigating metabolic pathways involving branched-chain fatty acids.
Several compounds share structural similarities with 3-Isobutylglutaric acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Glutaric Acid | C₅H₈O₄ | Straight-chain dicarboxylic acid |
| Isovaleryl Glutaric Acid | C₉H₁₈O₄ | Contains an isovaleryl group |
| 3-Methylglutaric Acid | C₉H₁₈O₄ | Methyl substitution at the third carbon |
Uniqueness of 3-Isobutylglutaric Acid
What sets 3-Isobutylglutaric acid apart from these compounds is its specific branched-chain structure, which influences its reactivity and biological activity. The presence of the isobutyl group enhances its lipophilicity compared to glutaric acid, making it more suitable for pharmaceutical applications.
XLogP3
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]
Pictograms


Corrosive;Health Hazard







